

Evolutionary Conservation of the CCD1 Gene Family in Plants: A Technical Guide

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Abstract

The Carotenoid Cleavage Dioxygenase 1 (**CCD1**) gene family plays a pivotal role in plant biology, primarily through the enzymatic cleavage of carotenoids to produce a diverse array of apocarotenoids. These products are not only crucial for plant development, signaling, and stress responses but are also significant contributors to the flavor and aroma profiles of many fruits and flowers, making them of considerable interest to the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the evolutionary conservation of the **CCD1** gene family in plants. It synthesizes current knowledge on their phylogenetic relationships, functional divergence, and conserved biochemical properties. Detailed experimental protocols for the investigation of this gene family are provided, alongside a compilation of available quantitative data to facilitate comparative analyses.

Introduction: The Carotenoid Cleavage Dioxygenase 1 (CCD1) Family

Carotenoid cleavage dioxygenases (CCDs) are a widespread family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids.^[1] Within this superfamily, the **CCD1** subfamily is distinguished by its cytosolic localization and its broad substrate specificity, enabling it to cleave various carotenoids at the 9,10 and 9',10' positions.^[2]

[3] This activity generates important C13-apocarotenoids, such as β -ionone, which are well-known for their floral and fruity scents.[4]

From an evolutionary perspective, the **CCD1** gene family is ancient and has been found to have expanded throughout the evolutionary history of land plants.[5] This expansion suggests a functional diversification and adaptation to various ecological niches. Understanding the evolutionary conservation and divergence of the **CCD1** family provides a framework for identifying novel enzymes with potentially valuable catalytic activities for biotechnological applications.

Evolutionary and Phylogenetic Analysis

The CCD gene family in plants is broadly classified into two major subfamilies: the CCD subfamily (including **CCD1**, CCD4, CCD7, and CCD8) and the nine-cis-epoxycarotenoid dioxygenase (NCED) subfamily, which is primarily involved in abscisic acid biosynthesis.[4][6] Phylogenetic analyses consistently place **CCD1** as a distinct clade that is conserved across the plant kingdom, from algae to angiosperms.[7][8]

Phylogenetic Tree of Plant CCD1 Proteins

The following diagram illustrates the phylogenetic relationship of **CCD1** proteins from a selection of representative plant species.

Caption: Phylogenetic tree of **CCD1** proteins from diverse plant species.

Quantitative Data on the CCD1 Gene Family

Quantitative analysis of gene family size and enzymatic activity provides insights into the evolutionary pressures and functional conservation of the **CCD1** family.

CCD1 Gene Copy Number in Selected Plant Species

The number of **CCD1** genes varies across different plant genomes, reflecting a history of gene duplication and loss events.

| Species | Lineage | Number of CCD1 Genes | Reference |
|-------------------------------|---------|----------------------|----------------------|
| Arabidopsis thaliana | Dicot | 1 | [6] |
| Oryza sativa (Rice) | Monocot | 1 | [8] |
| Solanum lycopersicum (Tomato) | Dicot | 2 | [9] |
| Vitis vinifera (Grape) | Dicot | 1 | [10] |
| Cucumis melo (Melon) | Dicot | 1 | [11] |
| Prunus mume (Mei) | Dicot | 1 | [4] |
| Dendrobium officinale | Monocot | 1 | [8] |

Enzyme Kinetic Parameters of Plant CCD1 Proteins

The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are critical for understanding the catalytic efficiency and substrate affinity of **CCD1** enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
|----------------------|---------------------------|---------|-------------|----------------------|
| Morus notabilis CCD1 | β -apo-8'-carotenal | 0.83 | 72.5 | [12] |

Note: U/mg refers to units of enzyme activity per milligram of protein.

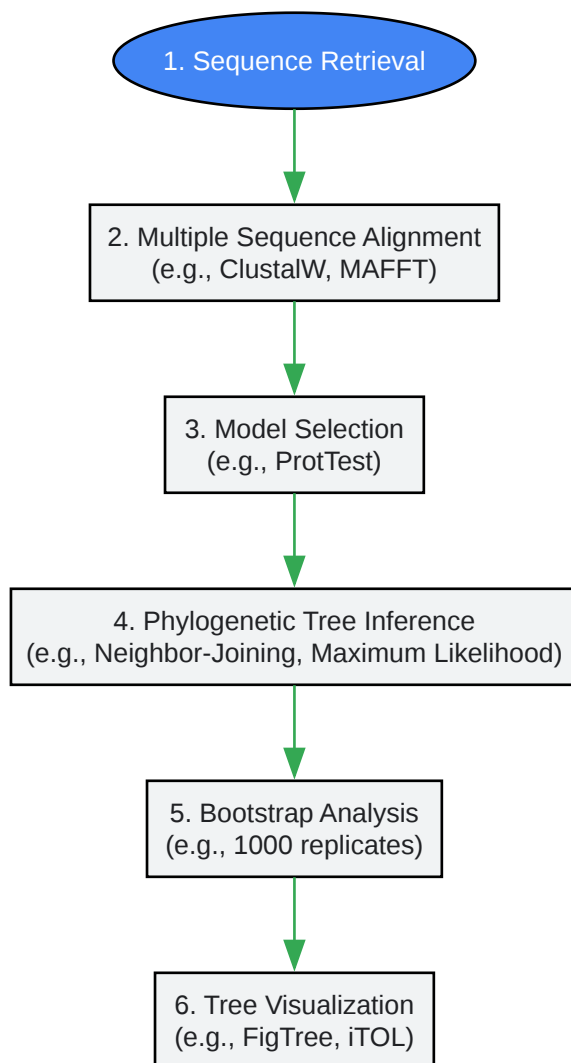
Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the **CCD1** gene family.

Phylogenetic Analysis of CCD1 Gene Family

This protocol outlines the steps for constructing a phylogenetic tree of **CCD1** proteins.

Workflow Diagram:



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Caption: Workflow for phylogenetic analysis of **CCD1** proteins.

Protocol:

- Sequence Retrieval: Obtain **CCD1** protein sequences from various plant species from public databases like NCBI GenBank.[5] Ensure sequences are in FASTA format.
- Multiple Sequence Alignment (MSA): Align the retrieved sequences using software such as ClustalW or MAFFT to identify conserved regions.

- Phylogenetic Tree Construction:
 - Use the aligned sequences as input for phylogenetic analysis software like MEGA (Molecular Evolutionary Genetics Analysis).
 - Select an appropriate substitution model (e.g., JTT, WAG) based on statistical tests.
 - Construct the phylogenetic tree using methods such as Neighbor-Joining (NJ) for rapid analysis or Maximum Likelihood (ML) for more robust inference.
- Bootstrap Validation: Assess the statistical reliability of the tree topology by performing a bootstrap analysis with 1000 replicates.
- Tree Visualization: Visualize and annotate the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the quantification of **CCD1** gene expression levels in different plant tissues or under various experimental conditions.

Protocol:

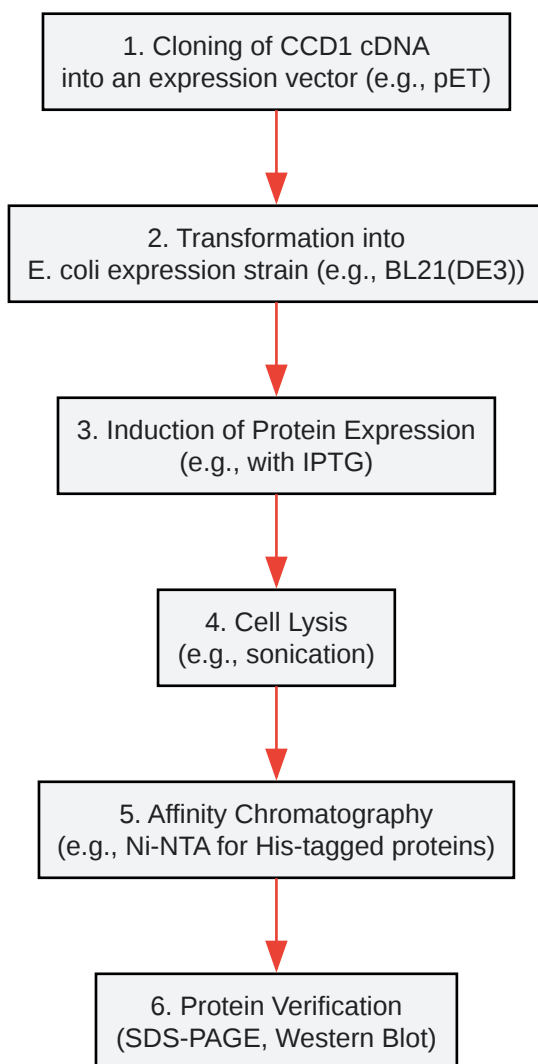
- RNA Extraction: Isolate total RNA from plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).
- RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity via gel electrophoresis.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Primer Design: Design gene-specific primers for the **CCD1** gene and a stable reference gene (e.g., Actin, Tubulin) using software like Primer3.

- qRT-PCR Reaction:
 - Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
 - Perform the qRT-PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Calculate the relative expression of the **CCD1** gene using the $2^{-\Delta\Delta C_t}$ method, normalizing to the expression of the reference gene.

Heterologous Expression and Purification of CCD1 Protein

This protocol describes the production of recombinant **CCD1** protein in *E. coli* for subsequent biochemical characterization.

Workflow Diagram:



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Caption: Workflow for heterologous expression and purification of **CCD1**.

Protocol:

- Cloning: Amplify the full-length coding sequence of the **CCD1** gene by PCR and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).
- Transformation: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).
- Protein Expression:

- Grow the transformed *E. coli* in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β -D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.
- Protein Purification:
 - Centrifuge the lysate to pellet cell debris.
 - Purify the recombinant **CCD1** protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Verification: Confirm the purity and size of the purified protein by SDS-PAGE and Western blotting using an anti-His-tag antibody.

In Vitro Enzyme Activity Assay

This protocol outlines a method to determine the catalytic activity of the purified **CCD1** enzyme.

Protocol:

- Reaction Setup:
 - Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified **CCD1** enzyme, and a carotenoid substrate (e.g., β -carotene, lycopene) dissolved in an organic solvent.
 - Initiate the reaction by adding the enzyme.
- Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.
- Product Extraction: Stop the reaction and extract the apocarotenoid products using an organic solvent (e.g., hexane or ethyl acetate).

- **Product Analysis:** Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the cleavage products.
- **Kinetic Parameter Determination:** To determine K_m and V_{max} , perform the assay with varying substrate concentrations and plot the initial reaction rates against substrate concentration (Michaelis-Menten plot) or their reciprocals (Lineweaver-Burk plot).

Functional Conservation and Divergence

The widespread presence and conserved catalytic function of **CCD1** across the plant kingdom underscore its fundamental importance in plant metabolism. The primary conserved function is the cleavage of carotenoids at the 9,10 (9',10') positions to produce C13-apocarotenoids.[2] These volatile compounds play a crucial role in attracting pollinators and seed dispersers, as well as in plant defense against herbivores and pathogens.

Functional divergence within the **CCD1** family is less pronounced than in other CCD subfamilies. However, variations in substrate preference and catalytic efficiency have been observed among **CCD1** orthologs from different species.[2] This subtle divergence may reflect adaptation to the specific carotenoid profiles and ecological requirements of different plant lineages. For instance, the **CCD1** enzyme from maize has been shown to cleave a broad range of linear and cyclic carotenoids.[2]

Conclusion and Future Directions

The **CCD1** gene family is a well-conserved group of enzymes with a fundamental role in apocarotenoid biosynthesis in plants. Their evolutionary history is marked by gene expansion and subtle functional diversification, leading to a wide array of volatile compounds that are vital for plant survival and reproduction. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the catalytic potential of this important gene family.

Future research should focus on:

- **Expanding Quantitative Data:** A more comprehensive analysis of **CCD1** gene copy numbers and enzyme kinetics across a broader range of plant species is needed to fully understand the evolutionary dynamics of this family.

- Structural Biology: Elucidating the crystal structures of **CCD1** enzymes from different plant lineages will provide insights into the molecular basis of their substrate specificity and catalytic mechanism.
- Metabolic Engineering: Leveraging the knowledge of **CCD1** function to engineer metabolic pathways in plants and microorganisms for the enhanced production of high-value apocarotenoids for the food, fragrance, and pharmaceutical industries.

By continuing to unravel the complexities of the **CCD1** gene family, we can unlock new opportunities for biotechnological innovation and crop improvement.

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